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Compound of Interest

3-Chloro-[1,2,4]triazolo[4,3-
Compound Name:
bjpyridazine

cat. No.: B1586798

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-[1][2]
[3]triazolo[4,3-b]pyridazine

Introduction: The Versatile Heterocyclic Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and
agrochemical development, the strategic selection of molecular scaffolds is paramount.
Heterocyclic compounds form the bedrock of many biologically active molecules, and among
these, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a "privileged scaffold." This
bicyclic aromatic system is a potent pharmacophore, integral to the development of targeted
therapeutics.[4][5] This guide focuses on a key derivative and versatile building block: 3-Chloro-
[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 33050-36-1).

This document serves as a comprehensive technical resource for researchers, medicinal
chemists, and process development scientists. It moves beyond a simple recitation of facts to
provide a deeper understanding of the causality behind the compound's properties and its
synthetic utility. We will explore its physicochemical characteristics, detailed synthesis
protocols, core reactivity, and its proven applications, grounding all claims in verifiable data and
established scientific literature.

Section 1: Core Physicochemical Properties
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The physical properties of a synthetic intermediate dictate its handling, storage, and application

in subsequent reactions. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically supplied as a

white to off-white solid, a form that lends itself well to standard laboratory weighing and

dissolution procedures.[6]

Data Summary Table

For ease of reference, the fundamental physicochemical properties are summarized below.

These values are critical for reaction planning, solvent selection, and analytical method

development.

Property Value Source(s)
CAS Number 33050-36-1 [1][2]
Molecular Formula CsHsCIN4 [2][3]
Molecular Weight 154.56 g/mol [2][3]
Appearance White powder / Whitish gum [6]

Density 1.7 £ 0.1 g/cm? (Predicted) [7]

LogP 1.19 (Predicted) [7]

Index of Refraction 1.792 (Predicted) [7]

Solubility and Storage

» Solubility: While detailed quantitative solubility data is not widely published, empirical

evidence from synthetic procedures indicates solubility in polar aprotic solvents like ethyl

acetate and methanol mixtures. Its moderate predicted LogP suggests a balance of

hydrophilicity and lipophilicity, a desirable trait in many drug development contexts.

» Stability and Storage: As a chlorinated heterocycle, long-term stability is best maintained

under controlled conditions. The recommended storage protocol is under an inert

atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2] This precaution

mitigates potential degradation from atmospheric moisture and minimizes the risk of slow

decomposition, ensuring the compound's purity and reactivity are preserved for downstream

applications.
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Section 2: Synthesis and Spectroscopic Elucidation

The reliable synthesis of this building block is crucial for its application. Several routes have
been reported; however, a common and effective laboratory-scale method involves the
chlorination of the corresponding triazolopyridazinol.

Experimental Protocol: Synthesis from[1][2]
[3]triazolo[4,3-b]pyridazin-3-ol

This protocol is based on established chlorination procedures for heterocyclic alcohols, utilizing
a potent chlorinating agent like phosphorus trichloride (POCIs) or phosphorus oxychloride.[6]
The causality for this choice lies in the agent's efficacy in converting hydroxyl groups on
electron-deficient rings to chlorides.

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus trichloride (used
as both reagent and solvent, approx. 10-15 volumes).

» Heating: Stir the mixture at reflux for approximately 3 to 4 hours. The reaction progress can
be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS), observing the disappearance of the starting material.

e Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour
it into a beaker containing a chilled aqueous solution of sodium hydroxide (e.g., 4N NaOH).
This step is highly exothermic and must be performed in a well-ventilated fume hood with
appropriate personal protective equipment (PPE). The goal is to neutralize the excess
phosphorus trichloride and adjust the pH.

o Extraction: The resulting aqueous mixture is then thoroughly extracted with an organic
solvent. A common choice is a 90:10 mixture of ethyl acetate/methanol to ensure the polarity
is sufficient to extract the product.[6]

e pH Adjustment & Re-extraction: The aqueous phase should be checked and, if still acidic,
brought to a basic pH (e.g., pH 11) with concentrated NaOH. This ensures the deprotonation
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of any remaining product, maximizing its partitioning into the organic phase during a second
extraction.[6]

e Drying and Concentration: Combine all organic phases and dry them over a suitable drying
agent like anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na=S0Oa). Filter off the
drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

 Purification: The crude product, often an off-white gum or solid, can be further purified.
Recrystallization from a suitable solvent like ethyl acetate or purification via column
chromatography on silica gel will yield the final 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a
white powder.[6]

Synthesis Workflow Diagram

E2,4]triazolo[4,3-b]pyridazin-3?‘ Phosphorus Trichloride (POCIs)
(Reflux (3.5 h))

(Quench (aq. NaOH))

(Extract (EtOAc/MeOH))

'

(Dry & Concentrate)

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
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Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. While detailed, assigned NMR
spectra for this specific isomer are not prevalent in peer-reviewed literature, its identity is
unequivocally confirmed by mass spectrometry.

e Mass Spectrometry: The mass spectrum provides definitive evidence of successful
synthesis. Electron spray ionization (ESI) typically shows a protonated molecular ion [M+H]*
at m/z 155.[6] The characteristic isotopic pattern of a single chlorine atom (a ratio of
approximately 3:1 for the M and M+2 peaks) would also be observable, confirming the
presence of the chloro-substituent.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: While primary literature spectra are
elusive, we can predict the expected signals based on the structure and data from close
analogs like 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

o 'H NMR: The molecule possesses three aromatic protons. We would expect three distinct
signals in the aromatic region (typically & 7.5-9.5 ppm). The protons on the pyridazine ring
would likely appear as doublets due to coupling with their ortho neighbors, while the
proton on the triazole ring would be a singlet.

o 13C NMR: Five signals corresponding to the five carbon atoms in the bicyclic system are
expected. The carbon atom bonded to the chlorine (C3) would be significantly influenced
by the electronegative halogen. The other carbons would appear in the typical aromatic
region for such aza-heterocycles.

Section 3: Chemical Reactivity and Derivatization
Potential

The synthetic value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine lies in its reactivity, which is
dominated by the chloro-substituent at the 3-position. This position is activated towards
nucleophilic aromatic substitution (SnAr), making it an excellent electrophilic partner for a wide
array of nucleophiles.
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The causality for this reactivity stems from the electron-withdrawing nature of the fused triazole
and pyridazine rings, which stabilizes the intermediate Meisenheimer complex formed during
the SnAr reaction. This makes the displacement of the chloride ion energetically favorable.

Core Reactivity: Nucleophilic Aromatic Substitution
(SnAI’)

The primary utility of this compound is to serve as an anchor point for introducing diverse
functional groups. This is the cornerstone of library synthesis in drug discovery programs.
Common nucleophiles include:

* Amines (R-NHz): Reaction with primary or secondary amines is a foundational method for
creating libraries of substituted aminotriazolopyridazines. These derivatives are extensively
explored as kinase inhibitors.[4][8]

» Alcohols/Phenols (R-OH): Formation of ether linkages by reacting with alcohols or phenols
(often as their corresponding alkoxides/phenoxides) introduces new pharmacophoric
elements.

e Thiols (R-SH): Thioether derivatives are readily prepared via reaction with thiols, providing
another avenue for structural diversification.

o Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille couplings, can
be employed to form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups at
the 3-position.

Reactivity and Derivatization Diagram

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.mdpi.com/1420-3049/26/8/2140
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-1_2_4-triazolo_4_3-b_pyridazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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Caption: Key reactivity pathways for derivatizing the triazolopyridazine core.

Section 4: Applications in Research and
Development

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is not merely a synthetic curiosity; it is a well-
validated core in multiple areas of applied chemical research.

e Oncology Drug Discovery: Derivatives of this scaffold have shown potent inhibitory activity
against key cancer-related targets. For instance, novel substituted triazolo[4,3-b]pyridazines
have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, which
are implicated in tumor cell proliferation, survival, and metastasis.[4][5]

« Infectious Disease Research: The scaffold is a critical component in the development of
novel anti-parasitic agents. Leads for treating cryptosporidiosis, a severe diarrheal disease,
have been identified based on this core structure.[9] Furthermore, related triazolopyrazine
structures have been investigated for antimalarial activity.[10]

o Agrochemicals: The inherent biological activity of the pyridazine ring system extends to
agriculture. Derivatives are actively investigated for use as herbicides, fungicides, and plant
growth regulators, leveraging the scaffold's ability to interact with biological targets in pests
and plants.[11]
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o Materials Science: While less explored, the rigid, planar, and electron-deficient nature of this
heterocyclic system makes it a candidate for incorporation into advanced materials, such as
polymers requiring high thermal stability and specific electronic properties.[12]

Section 5: Safety and Handling

As with all laboratory chemicals, proper handling of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is
essential.

» Hazard Identification: It is classified with the hazard code "Xi," indicating it is an irritant.[7]
Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of the
powder should be prevented.

 Recommended PPE: Standard laboratory PPE, including safety glasses, a lab coat, and
chemical-resistant gloves, should be worn at all times.

o Handling: All manipulations should be performed within a chemical fume hood to minimize
inhalation exposure.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering
to the 2-8°C recommendation.[2]

By understanding and respecting these properties, researchers can safely and effectively
harness the synthetic potential of this valuable heterocyclic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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